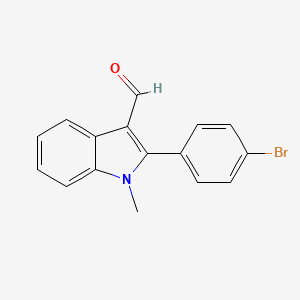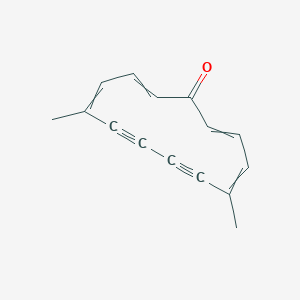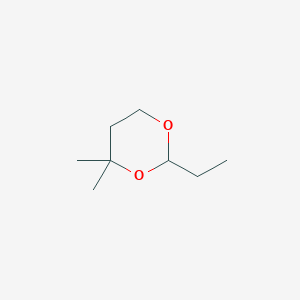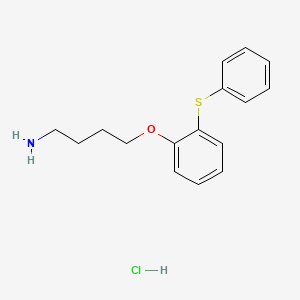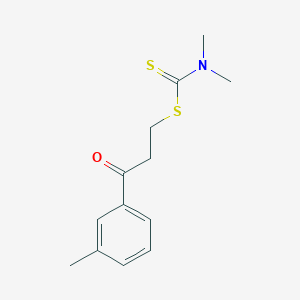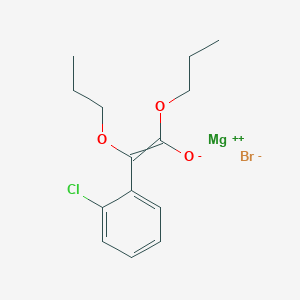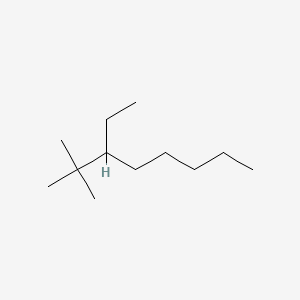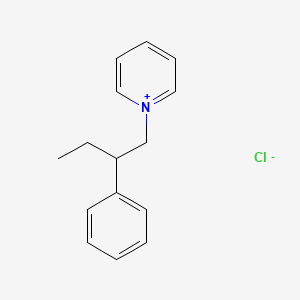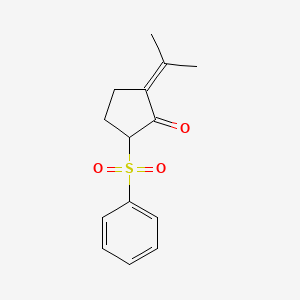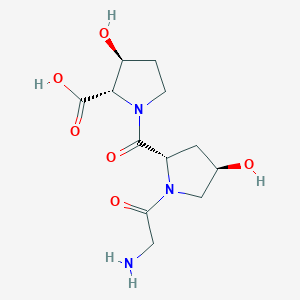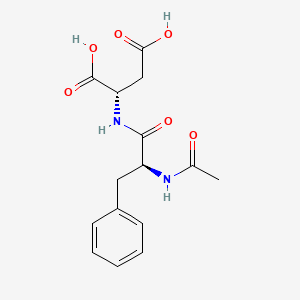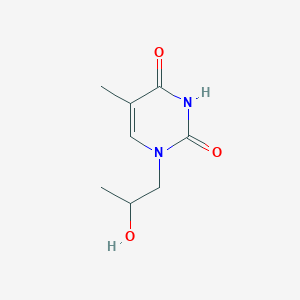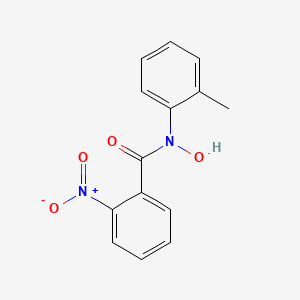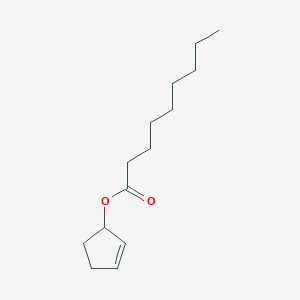![molecular formula C19H17NO5 B14550622 2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-[1]benzopyrano[4,3-b]quinoline CAS No. 62088-89-5](/img/structure/B14550622.png)
2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-[1]benzopyrano[4,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-1benzopyrano[4,3-b]quinoline is a complex organic compound with a unique structure that includes multiple methoxy groups and a fused benzopyranoquinoline system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-1benzopyrano[4,3-b]quinoline typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the Benzopyranoquinoline Core: This can be achieved through a series of cyclization reactions involving aromatic aldehydes and amines.
Introduction of Methoxy Groups: Methoxylation is usually performed using methanol and a suitable catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-1benzopyrano[4,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted benzopyranoquinoline derivatives, which can have different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-1benzopyrano[4,3-b]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-1benzopyrano[4,3-b]quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline : Lacks the oxo group at the 12-position.
- 2,9,10-Trimethoxy-12-hydroxy-6H-1benzopyrano[4,3-b]quinoline : Has a hydroxyl group instead of an oxo group at the 12-position.
Uniqueness
2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-1benzopyrano[4,3-b]quinoline is unique due to the presence of the oxo group at the 12-position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
62088-89-5 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2,9,10-trimethoxy-12-oxido-6H-chromeno[4,3-b]quinolin-12-ium |
InChI |
InChI=1S/C19H17NO5/c1-22-13-4-5-16-14(8-13)19-12(10-25-16)6-11-7-17(23-2)18(24-3)9-15(11)20(19)21/h4-9H,10H2,1-3H3 |
InChI Key |
KEXGHLZVDBXOHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC3=C2[N+](=C4C=C(C(=CC4=C3)OC)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


